Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- is an organic compound with the molecular formula C14H15NO3S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of the hydroxy and dimethyl groups on the phenyl ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- typically involves the sulfonation of aniline derivatives followed by coupling with appropriate phenolic compounds. One common method includes the reaction of 4-hydroxy-2,5-dimethylphenylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides, which can have varied applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes and diseases such as glaucoma and cancer.
Biology: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, N-(4-hydroxy-2,3-dimethylphenyl)
- Benzenesulfonamide, N-(4-hydroxy-2,6-dimethylphenyl)
- Benzenesulfonamide, N-(4-hydroxy-3,5-dimethylphenyl)
Uniqueness
Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- is unique due to the specific positioning of the hydroxy and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity. This specific arrangement can enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds .
Eigenschaften
CAS-Nummer |
88680-96-0 |
---|---|
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-9-14(16)11(2)8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3 |
InChI-Schlüssel |
WSMPHQBAMWATTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.